molecular formula C14H18ClN3S B11834300 2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine

2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine

Cat. No.: B11834300
M. Wt: 295.8 g/mol
InChI Key: RNTXMQSYRSBQLE-UHFFFAOYSA-N
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Description

2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine is a structurally complex spirocyclic compound featuring a thieno[3,2-d]pyrimidine core fused to a cyclobutane ring. The molecule incorporates a chlorine substituent at the 2'-position and a cyclopentylamine group at the 4'-position.

Properties

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

2-chloro-N-cyclopentylspiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane]-4-amine

InChI

InChI=1S/C14H18ClN3S/c15-13-17-10-8-14(6-3-7-14)19-11(10)12(18-13)16-9-4-1-2-5-9/h9H,1-8H2,(H,16,17,18)

InChI Key

RNTXMQSYRSBQLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC3=C2SC4(C3)CCC4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-N-cyclopentyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate amines and chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents like toluene or xylene and catalysts such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-N-cyclopentyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different halogen atoms or other functional groups .

Scientific Research Applications

2’-Chloro-N-cyclopentyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2’-Chloro-N-cyclopentyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features

The compound’s spirocyclic architecture distinguishes it from simpler pyrimidine derivatives. Below is a comparative analysis with structurally related analogs:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine (Target) Spiro[cyclobutane-thienopyrimidine] 2'-Cl, N-cyclopentyl Not reported Estimated ~350–400
N-(4-Fluorophenyl)-9’-(4-methoxyphenyl)-7’-phenyl-1’H-spiro[cyclohexane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin]-4’-amine (4e) Spiro[cyclohexane-pyridothienopyrimidine] 4-Fluorophenyl, 4-methoxyphenyl, phenyl C33H29FN4OS 548.68
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Cyclopenta[d]pyrimidine 2-Cl, N-methyl C9H12ClN3 209.66
2-Chloro-7-(4-fluorophenyl)-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Cyclopenta[d]pyrimidine 2-Cl, 7-(4-fluorophenyl), N-methyl C14H14ClFN4 304.74

Key Observations :

  • Spirocyclic vs.
  • Substituent Effects : The 2'-chloro group may enhance electrophilic interactions in biological targets, similar to 2-chloro substituents in cyclopenta[d]pyrimidines . The N-cyclopentyl moiety likely improves lipophilicity and metabolic stability relative to smaller alkyl groups (e.g., N-methyl in ).
Physicochemical Properties
  • Solubility : Spirocyclic compounds like 4e exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to their rigid, hydrophobic cores. The target compound’s cyclobutane ring may further reduce aqueous solubility compared to cyclohexane-based analogs.
  • Melting Points: Spiro-thienopyrimidines typically display melting points between 130–150°C (e.g., 4e: 133–135°C ), whereas cyclopenta[d]pyrimidines (e.g., ) have higher melting points (~260°C) due to reduced molecular flexibility.

Biological Activity

2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine, also known by its CAS number 1422354-57-1, is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C14_{14}H18_{18}ClN3_3S, with a molecular weight of 295.8 g/mol. Its structure includes a spirocyclic framework that is characteristic of various biologically active compounds.

PropertyValue
Molecular FormulaC14_{14}H18_{18}ClN3_3S
Molecular Weight295.8 g/mol
CAS Number1422354-57-1

Biological Activity Overview

Research indicates that compounds similar to 2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine exhibit various biological activities including:

  • Antimicrobial Activity : Cyclobutane-containing compounds have been documented to possess significant antimicrobial properties. In particular, certain derivatives have shown efficacy against a range of bacterial strains and fungi .
  • Antitumor Activity : There is evidence suggesting that compounds within this chemical class may inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated cytotoxic effects against P-388 and A549 cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . This suggests potential implications in pharmacology and toxicology.

Case Studies and Research Findings

Several studies have investigated the biological activities of cyclobutane-containing compounds:

  • Antimicrobial Studies : A review highlighted that over 60 cyclobutane-containing alkaloids have shown antimicrobial and antibacterial activities. For example, piplartine demonstrated significant anti-platelet aggregation activity with an IC50 value of 21.5 µM .
  • Antitumor Research : In vitro studies indicated that specific derivatives exhibited cytotoxicity with IC50 values less than 4 µg/mL against various cancer cell lines . These findings underscore the therapeutic potential of these compounds in oncology.
  • Enzyme Inhibition Studies : The PASS software predicted several biological activities for cyclobutane derivatives, including inhibition of cytochrome P450 enzymes. This has implications for drug interactions and metabolic pathways .

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